molecular formula C10H17O4- B12570118 (2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate CAS No. 192823-02-2

(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate

Cat. No.: B12570118
CAS No.: 192823-02-2
M. Wt: 201.24 g/mol
InChI Key: KCQKEUXVNIXAAG-ZETCQYMHSA-M
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Description

(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of an ethoxycarbonyl group and a dimethylpentanoate structure, making it a unique molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

    Solvent: Common solvents include toluene or dichloromethane to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(Ethoxycarbonyl)-2-oxiranylcarbonyl-L-threonyl-L-isoleucine: A compound with similar functional groups but different stereochemistry and additional functional groups.

    Ethyl (2S)-2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate: Another compound with an ethoxycarbonyl group but with additional fluorine atoms and different structural features.

Uniqueness

(2S)-2-(Ethoxycarbonyl)-3,3-dimethylpentanoate is unique due to its specific stereochemistry and the presence of both ethoxycarbonyl and dimethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

192823-02-2

Molecular Formula

C10H17O4-

Molecular Weight

201.24 g/mol

IUPAC Name

(2S)-2-ethoxycarbonyl-3,3-dimethylpentanoate

InChI

InChI=1S/C10H18O4/c1-5-10(3,4)7(8(11)12)9(13)14-6-2/h7H,5-6H2,1-4H3,(H,11,12)/p-1/t7-/m0/s1

InChI Key

KCQKEUXVNIXAAG-ZETCQYMHSA-M

Isomeric SMILES

CCC(C)(C)[C@@H](C(=O)[O-])C(=O)OCC

Canonical SMILES

CCC(C)(C)C(C(=O)[O-])C(=O)OCC

Origin of Product

United States

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